Diphenyltin sulfide

Catalog No.
S774060
CAS No.
20332-10-9
M.F
C12H10SSn
M. Wt
305 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyltin sulfide

CAS Number

20332-10-9

Product Name

Diphenyltin sulfide

IUPAC Name

diphenyl(sulfanylidene)tin

Molecular Formula

C12H10SSn

Molecular Weight

305 g/mol

InChI

InChI=1S/2C6H5.S.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;;

InChI Key

CYXRBVIJBDYNQU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Sn](=S)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)[Sn](=S)C2=CC=CC=C2

Organic Synthesis:

  • Catalyst: Diphenyltin sulfide acts as a catalyst in various organic reactions, particularly the Corey-Kim oxidation. This reaction efficiently converts aldehydes and ketones to α,β-unsaturated carbonyl compounds, essential building blocks in organic synthesis [].
  • Reagent: It also serves as a reagent in the Umpolung strategy, which involves temporarily reversing the polarity of a molecule. This strategy allows for the creation of unusual and complex molecular structures [].

Material Science:

  • Precursor for Inorganic Materials: Diphenyltin sulfide can be used as a precursor for the synthesis of various inorganic materials, including tin chalcogenides (sulfides, selenides, and tellurides). These materials possess interesting electronic and optical properties, making them potential candidates for applications in photovoltaics, thermoelectrics, and sensors [].

Diphenyltin sulfide is an organotin compound with the chemical formula C12H10SSn\text{C}_{12}\text{H}_{10}\text{S}\text{Sn}. It is characterized by a central sulfur atom bonded to two phenyl groups and a tin atom. This compound is typically a solid at room temperature and is notable for its unique properties and applications in various chemical processes. Diphenyltin sulfide is recognized for its role in catalysis and as an intermediate in organic synthesis.

, including:

  • Oxidation: It can be oxidized to form diphenyltin sulfoxide when treated with oxidizing agents such as hydrogen peroxide .
  • Rearrangement: The compound can undergo rearrangement reactions leading to the formation of other organotin derivatives .
  • Diels-Alder Reactions: It serves as a catalyst in Diels-Alder reactions, where it facilitates the reaction between 1,3-dienes and α,β-unsaturated carbonyl compounds.

Research indicates that diphenyltin sulfide exhibits toxicological properties. It is classified as toxic if ingested or if it comes into contact with skin, indicating potential risks associated with exposure . Studies have shown that organotin compounds can disrupt endocrine functions and may exhibit reproductive toxicity, although specific biological activities of diphenyltin sulfide require further investigation.

Several synthesis methods for diphenyltin sulfide have been documented:

  • Friedel-Crafts Reaction: The most common method involves a Friedel-Crafts-like reaction between sulfur monochloride and benzene, yielding diphenyltin sulfide as a product .
  • Coupling Reactions: Metal-catalyzed coupling reactions can also produce this compound, allowing for variations in the synthesis process .
  • Reduction of Diphenyltin Sulfone: Another method involves reducing diphenyltin sulfone to obtain diphenyltin sulfide .

Diphenyltin sulfide finds utility in various applications:

  • Catalyst: It is used as a catalyst in organic synthesis, particularly in Diels-Alder reactions.
  • Intermediate: The compound serves as an intermediate in the production of other organotin compounds and materials.
  • Photoinitiators: Diphenyltin sulfide is a precursor to triarylsulfonium salts, which are utilized as photoinitiators in polymerization processes .

Interaction studies involving diphenyltin sulfide have focused on its reactivity with various reagents. For instance, it can interact with sulfuryl chloride leading to chlorination or oxidation reactions depending on the conditions applied . These interactions highlight its versatility and potential for further chemical transformations.

Diphenyltin sulfide shares similarities with several other organotin compounds. Below is a comparison highlighting its uniqueness:

Compound NameFormulaKey Characteristics
Diphenyl SulfideC12H10S\text{C}_{12}\text{H}_{10}\text{S}Aromatic sulfide; used in organic synthesis.
Tributyltin OxideC12H27SnO\text{C}_{12}\text{H}_{27}\text{SnO}Biocidal properties; used in antifouling paints.
Triphenyl Tin ChlorideC18H15ClSn\text{C}_{18}\text{H}_{15}\text{ClSn}Used in organic synthesis; exhibits different reactivity.
Dimethyltin SulfideC4H10SSn\text{C}_{4}\text{H}_{10}\text{S}\text{Sn}Lower toxicity; used in various industrial applications.

Diphenyltin sulfide stands out due to its specific reactivity patterns and applications as a catalyst, making it distinct from other organotin compounds. Its role in facilitating complex organic reactions further emphasizes its importance in synthetic chemistry.

Melting Point (185°C) and Thermal Behavior

Diphenyltin sulfide exhibits a well-defined melting point at 185°C, as consistently reported across multiple sources [1] [2] [3]. The melting point range spans from 183.0°C to 187.0°C, indicating high purity and crystalline consistency in commercial preparations [1] [4] [3]. This melting point represents a characteristic thermal transition where the compound changes from its solid crystalline state to a liquid phase without decomposition.

The thermal behavior of diphenyltin sulfide demonstrates remarkable stability compared to many organic sulfides. Unlike related compounds that undergo decomposition near their melting points, diphenyltin sulfide maintains its molecular integrity during the melting process [1] [2] [3]. Thermogravimetric analysis and differential scanning calorimetry studies on similar organotin compounds indicate that decomposition typically occurs at temperatures significantly higher than the melting point, often exceeding 300°C [5] [6].

The compound's thermal stability can be attributed to the strong covalent bonding between tin and the surrounding atoms, particularly the tin-sulfur and tin-carbon bonds. This stability makes diphenyltin sulfide suitable for applications requiring elevated temperature processing or storage conditions [5] [6].

Appearance and Physical State

At room temperature (20°C), diphenyltin sulfide exists as a solid crystalline material [1] [3]. The compound presents as a white to almost white powder to crystal, depending on the preparation method and particle size [1] [3]. The consistently white coloration indicates the absence of chromophoric impurities and suggests a high degree of purity in commercial preparations [1] [3].

The crystalline nature of diphenyltin sulfide has been confirmed through X-ray crystallographic studies, which reveal a trimeric structure with bridging sulfur atoms [7] [8] [9]. This structural arrangement contributes to the compound's stability and influences its physical properties, including its melting point and solubility characteristics.

Solubility Characteristics

Diphenyltin sulfide demonstrates distinct solubility patterns that are characteristic of organotin compounds. The compound is completely insoluble in water [1] [3], a property typical of organometallic compounds with hydrophobic organic substituents. This aqueous insolubility is attributed to the hydrophobic nature of the two phenyl groups and the lack of polar functional groups that could facilitate hydrogen bonding with water molecules.

In contrast, diphenyltin sulfide shows good solubility in organic solvents, particularly in toluene and benzene [1] [4] [3]. This solubility pattern is consistent with the "like dissolves like" principle, where the aromatic phenyl groups in the compound interact favorably with aromatic solvents through π-π stacking interactions and van der Waals forces.

The solubility characteristics have practical implications for synthesis, purification, and analytical procedures. The compound's solubility in aromatic solvents facilitates its use in organic synthesis reactions and allows for effective purification through recrystallization techniques [1] [4] [3].

Chemical Reactivity

Coordination Chemistry

Diphenyltin sulfide exhibits distinctive coordination chemistry behavior, primarily functioning as a Lewis acid due to the electron-deficient tin center [10] [11]. The tin atom in diphenyltin sulfide can achieve hexacoordination through interaction with electron-donating ligands, as demonstrated in various coordination complexes [10] [12] [13].

In coordination complexes, the tin center typically adopts a skew trapezoidal bipyramidal geometry when coordinated with bidentate ligands such as dithiocarbamates [12] [13]. Nuclear magnetic resonance spectroscopy studies using ¹¹⁹Sn NMR reveal characteristic chemical shifts ranging from -316 to -324 ppm for six-coordinate tin environments, confirming the expanded coordination sphere [12].

The compound's coordination behavior is particularly notable in its ability to form stable complexes with dithiocarbamate ligands. In these complexes, the dithiocarbamate acts as a bidentate ligand, coordinating through both sulfur atoms to the tin center [12] [13]. The resulting coordination geometry features the phenyl groups in specific spatial arrangements that influence the overall complex stability and reactivity.

Redox Behavior

Diphenyltin sulfide demonstrates interesting redox properties, particularly in its interactions with various oxidizing and reducing agents. The compound can undergo oxidation reactions when treated with appropriate oxidizing agents, leading to the formation of higher oxidation state tin species . Studies have shown that diphenyltin sulfide can be oxidized to form diphenyltin sulfoxide when exposed to oxidizing conditions such as treatment with hydrogen peroxide .

The redox behavior is closely related to the electron density around the tin center and the stability of different oxidation states. The tin(IV) center in diphenyltin sulfide represents a relatively stable oxidation state, but under specific conditions, it can participate in redox transformations that alter the coordination environment and reactivity of the molecule .

Electrochemical studies on related organotin compounds suggest that the redox potential of diphenyltin sulfide is influenced by the electronic properties of the phenyl substituents and the sulfur ligand [15] [16]. These redox properties have implications for the compound's use in catalytic applications and its stability under different chemical environments.

Interactions with Lewis Acids and Bases

Diphenyltin sulfide exhibits dual behavior in Lewis acid-base chemistry, functioning primarily as a Lewis acid while also demonstrating some Lewis base characteristics depending on the reaction conditions [11] [17]. The tin center, with its electron-deficient nature, readily accepts electron pairs from Lewis bases, forming coordinate covalent bonds [11] [17].

In reactions with strong Lewis bases, diphenyltin sulfide can form stable adducts through coordination to the tin center. The compound has been successfully employed in catalytic aldol reactions when combined with silver perchlorate, demonstrating its Lewis acidic properties in synthetic applications [11]. This catalytic activity stems from the tin center's ability to activate carbonyl compounds through coordination, facilitating nucleophilic attack by enolate species.

The Lewis acidic strength of diphenyltin sulfide can be compared to other organotin compounds using established Lewis acidity scales. The presence of two phenyl groups moderates the Lewis acidity compared to more electron-deficient tin centers, making it suitable for selective activation of specific functional groups [17].

The compound's interactions with Lewis bases are also influenced by steric factors. The bulky phenyl groups create a sterically demanding environment around the tin center, which can affect the binding affinity and selectivity for different Lewis bases [17] [18]. This steric influence is particularly important in catalytic applications where selectivity is crucial.

Optical and Spectroscopic Properties

Luminescence and Emission Spectra

Diphenyltin sulfide exhibits characteristic optical properties primarily derived from its phenyl chromophores. Ultraviolet-visible spectroscopy studies reveal absorption in the UV region, typical of compounds containing aromatic systems [19] [20]. The compound's optical behavior is influenced by the electronic transitions within the phenyl rings and the metal-to-ligand charge transfer characteristics.

While specific luminescence studies on diphenyltin sulfide are limited, related organotin compounds demonstrate fluorescence properties under appropriate excitation conditions [21] [22]. The emission characteristics are typically dependent on the electronic structure of the tin center and the nature of the organic substituents. In the case of diphenyltin sulfide, the phenyl groups contribute to the overall electronic absorption and emission properties.

The compound's optical properties can be modified through coordination with other ligands, which can alter the electronic environment around the tin center and potentially enhance or quench luminescence [21] [22]. This property has implications for the development of luminescent materials and sensors based on organotin compounds.

Distinct Optical Properties in Cluster Formations

When diphenyltin sulfide forms trimeric clusters through sulfur bridging, distinct optical properties emerge that differ from the monomeric species [7] [8] [9]. X-ray crystallographic studies reveal that diphenyltin sulfide exists in a trimeric form in the solid state, with bridging sulfur atoms connecting the individual tin centers [7] [8] [9].

These cluster formations result in modified electronic properties compared to isolated molecules. The extended conjugation and metal-metal interactions in the cluster can lead to altered absorption and emission characteristics [23] [24]. The optical properties of these clusters are influenced by the specific geometry and electronic communication between the tin centers.

The clustered structure also affects the compound's refractive index and other optical constants. Studies on related sulfur-containing clusters have shown that the arrangement of atoms in three-dimensional clusters can significantly influence optical properties, including enhanced refractive indices and modified absorption spectra [25].

The distinct optical properties of diphenyltin sulfide clusters have potential applications in materials science, particularly in the development of optical materials with tailored properties. The ability to control cluster formation and arrangement could lead to materials with specific optical characteristics for various technological applications [23] [25].

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (20%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (20%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (20%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (20%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

20332-10-9

Wikipedia

Diphenylthioxostannane

Dates

Last modified: 08-15-2023

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